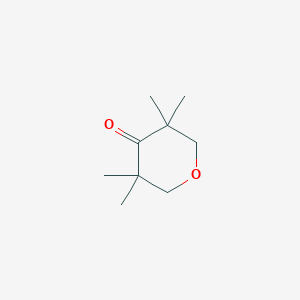

3,3,5,5-Tetramethyloxan-4-one

Description

3,3,5,5-Tetramethyloxan-4-one is a six-membered cyclic ketone belonging to the oxane (tetrahydropyran) family. Its structure features a ketone group at the 4-position and four methyl substituents at the 3,3,5,5-positions of the ring. This sterically hindered environment significantly influences its chemical behavior, particularly in photochemical reactions. The compound has been studied extensively in the context of photolysis, where it undergoes unique dimerization pathways rather than fragmentation, distinguishing it from structurally related cyclohexanone derivatives . Its applications span synthetic organic chemistry, serving as a precursor for pinacol dimers and other photoproducts.

Properties

IUPAC Name |

3,3,5,5-tetramethyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)5-11-6-9(3,4)7(8)10/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOZPISGPMTMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(C1=O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528310 | |

| Record name | 3,3,5,5-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89050-76-0 | |

| Record name | 3,3,5,5-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of 2,2,4,4-tetramethyl-1,3-dioxane under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyloxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,3,5,5-tetramethyloxan-4-ol.

Substitution: The methyl groups attached to the oxan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3,5,5-Tetramethyloxan-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyloxan-4-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

3,3,5,5-Tetramethylcyclohexanone (CAS: N/A)

This carbocyclic analogue replaces the oxygen atom in the oxane ring with a methylene group, forming a cyclohexanone scaffold. Despite similar steric environments, its photolysis behavior diverges markedly. Under methanol irradiation, 3,3,5,5-tetramethylcyclohexanone undergoes Norrish type I cleavage, producing methyl 3,3,5,5-tetramethylhexanoate. This contrasts with 3,3,5,5-Tetramethyloxan-4-one, which forms pinacol dimers (e.g., octahydro-2,2,2',2',6,6,6',6'-octamethyl[4,4'-bi-4H-pyran]-4,4'-diol) under identical conditions. The oxygen atom in the oxane ring likely stabilizes intermediate radicals, favoring dimerization over bond cleavage .

3,3,5,5-Tetramethyl-4-ethoxyvinylcyclohexanone (CAS: 36306-87-3)

This derivative introduces an ethoxyvinyl substituent at the 4-position, altering electronic and steric properties. The absence of an oxygen atom in the ring further differentiates it from the oxanone derivative, suggesting divergent stability and solubility profiles .

Table 1: Comparison of Cyclic Ketones

| Property | This compound | 3,3,5,5-Tetramethylcyclohexanone | 3,3,5,5-Tetramethyl-4-ethoxyvinylcyclohexanone |

|---|---|---|---|

| Ring Type | Oxane (heterocyclic) | Cyclohexane (carbocyclic) | Cyclohexane (carbocyclic) |

| Key Functional Group | Ketone | Ketone | Ethoxyvinyl-modified ketone |

| Photolysis Products | Pinacol dimers | Norrish type I cleavage products | Not reported |

| CAS Number | Not explicitly listed | Not explicitly listed | 36306-87-3 |

Heteroatom-Substituted Analogues

Tetrahydro-2,2,6,6-Tetramethyl-4H-thiopyran-4-one

Replacing the oxygen atom in the oxane ring with sulfur generates a thiopyranone derivative. Photolysis of this compound in methanol yields tetrahydro-2,2,6,6-tetramethyl-2H-thiopyran-4-ol, a photoreduced product, rather than dimers. The sulfur atom’s lower electronegativity and larger atomic radius likely facilitate hydrogen abstraction, leading to reduction instead of radical coupling .

2,2,6,6-Tetramethyl-4-piperidone

This nitrogen-containing analogue (a piperidone) forms 2,2,2',2',6,6,6',6'-octamethyl[4,4'-bipiperidine]-4,4'-diol upon irradiation. The nitrogen atom’s basicity may influence radical stability, though the dimerization mechanism parallels that of this compound, emphasizing the role of steric hindrance in directing reactivity .

Table 2: Heteroatom Influence on Photolysis

| Compound | Heteroatom | Primary Photoproduct | Reaction Type |

|---|---|---|---|

| This compound | Oxygen | Pinacol dimer | Radical coupling |

| Tetrahydro-2,2,6,6-tetramethyl-4H-thiopyran-4-one | Sulfur | Tetrahydro-2,2,6,6-tetramethyl-2H-thiopyran-4-ol | Photoreduction |

| 2,2,6,6-Tetramethyl-4-piperidone | Nitrogen | Bipiperidine diol | Radical coupling |

Substituent Effects in Phosphonofluoridate Esters

3,3,5,5-Tetramethylcyclohexyl Isopropylphosphonofluoridate (CAS: 333416-76-5)

Such structural parallels highlight the broader utility of tetramethyl-substituted cycloalkyl groups in modulating reactivity across diverse compound classes .

Biological Activity

3,3,5,5-Tetramethyloxan-4-one is a compound that falls under the category of cyclic ketones and has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a six-membered ring containing a ketone functional group. The presence of four methyl groups significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 158.25 g/mol |

| Melting Point | 45-48 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in combating oxidative stress and reducing the risk of chronic diseases. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Case Study: Antioxidant Efficacy

In a study evaluating various derivatives for antioxidant activity using the DPPH radical scavenging method, this compound demonstrated significant radical scavenging ability with an IC value comparable to established antioxidants like vitamin C .

Anti-inflammatory Effects

Inflammation plays a key role in numerous diseases. Compounds that can modulate inflammatory pathways are of great interest in drug development. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.

Research Findings

A recent investigation into the anti-inflammatory properties of this compound showed a reduction in TNF-alpha and IL-6 levels in vitro. These findings support its potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of cyclic ketones have been explored extensively. This compound has shown efficacy against various bacterial strains.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.

- Cytokine Modulation : It appears to interfere with signaling pathways involved in inflammation.

- Membrane Disruption : Its lipophilic nature may facilitate interactions with bacterial membranes leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.